Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate
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Overview
Description
“Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate” is a chemical compound with the CAS Number: 1260671-23-5 . It has a molecular weight of 174.2 . It is in powder form .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which “this compound” belongs, has been described in various studies . Propargylamines are synthesized via A3 and KA2 coupling reactions . The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The IUPAC name of the compound is methyl 4- (2-propynyl)benzoate . The InChI Code is 1S/C11H10O2/c1-3-4-9-5-7-10 (8-6-9)11 (12)13-2/h1,5-8H,4H2,2H3 .Chemical Reactions Analysis
The compound is a reactant used in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .Physical And Chemical Properties Analysis
The compound has a melting point of 74-78 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A study explored an alkoxyamine compound with photoiniferter properties for nitroxide-mediated photopolymerization. This compound, which decomposes under UV irradiation to generate radicals, shows potential for polymerization processes (Guillaneuf et al., 2010).
Molecular Structures and Interactions
- Hydrogen-Bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates has revealed intricate hydrogen-bonded structures in various dimensions, which has implications for understanding molecular interactions and designing new materials (Portilla et al., 2007).
Biosynthesis and Emission in Plants
- Methyl Benzoate in Snapdragon Flowers : A significant study on snapdragon flowers showed that methyl benzoate, a volatile ester, is synthesized and emitted rhythmically, correlating with pollinator activity. This research contributes to our understanding of plant-pollinator interactions and floral scent biosynthesis (Dudareva et al., 2000).
Optical Storage and Material Science
- Azo Polymers for Reversible Optical Storage : A study conducted on specific azo polymers, including a compound related to methyl benzoate, highlighted their potential in photoinduced birefringence, which is crucial for optical storage applications (Meng et al., 1996).
Synthesis and Characterization
- Preparation of Potential Precursors : Research on methyl 4-(4-aminostyryl) benzoate, a related compound, focused on its potential as a precursor for Schiff base derivatives, indicating its importance in synthetic chemistry (Mohamad et al., 2017).
Mechanism of Action
The mechanism of action of propargylamines, such as “Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate”, is related to their pharmaceutical and biological properties . For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(prop-2-ynylamino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h1,4-7,13H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCXPSFZIIOKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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